7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal
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Overview
Description
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hepta-2,4,6-trienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate alkenyl intermediates. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with alkenyl compounds in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the Heck reaction, where p-dimethylaminovinylbenzene reacts with bromoalkenes in the presence of palladium acetate .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the production of dyes and pigments due to its intense coloration properties.
Mechanism of Action
The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .
Comparison with Similar Compounds
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Comparison: Compared to these similar compounds, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in nonlinear optics and photophysics . Its unique structure also allows for diverse chemical modifications, expanding its utility in various research fields.
Properties
Molecular Formula |
C15H17NO |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal |
InChI |
InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+ |
InChI Key |
PIZYNSXKSIBMJE-OKWWDJPNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O |
Origin of Product |
United States |
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